1,3,6,8-Tetraethynylpyrene
Overview
Description
1,3,6,8-Tetraethynylpyrene is a polycyclic aromatic hydrocarbon with four ethynyl groups attached to the pyrene core
Mechanism of Action
Target of Action
1,3,6,8-Tetraethynylpyrene is a tetra-substituted derivative of pyrene . It is primarily targeted towards light absorption and emission due to its extended π conjugation through acetylenic linkages . This makes it a potential candidate for use in optoelectronic devices and as a fluorescent probe .
Mode of Action
The mode of action of this compound is primarily through its interaction with light. It exhibits a strongly allowed S0–S1 transition, which is a type of electronic transition in molecules that involves the absorption or emission of light . This property is influenced by the solvent polarity, which mediates vibronic coupling and therefore the emission band intensities .
Biochemical Pathways
The biochemical pathways affected by this compound are related to light absorption and emission. The compound’s extended acetylenic conjugation influences its absorption and fluorescence emission characteristics . This results in a significant redshift in the absorption and fluorescence emission bands .
Pharmacokinetics
Its solubility in common organic solvents like ethanol and dimethylformamide suggests it may have good bioavailability .
Result of Action
The result of the action of this compound is the emission of fluorescence in the visible light region (400–550 nm) . This is due to the compound’s strong fluorescence quantum yield and shorter fluorescence lifetime compared to pyrene .
Action Environment
The action of this compound is influenced by environmental factors such as solvent polarity and temperature . . This suggests that the compound’s action, efficacy, and stability are relatively insensitive to changes in these environmental conditions.
Biochemical Analysis
Biochemical Properties
1,3,6,8-Tetraethynylpyrene plays a crucial role in biochemical reactions due to its ability to interact with various biomolecules. It has been observed to interact with enzymes, proteins, and other biomolecules through π-π interactions and hydrogen bonding. For instance, this compound can bind to enzymes involved in oxidative stress responses, thereby modulating their activity. Additionally, its interaction with proteins can lead to conformational changes that affect protein function and stability .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can activate or inhibit specific signaling pathways, leading to altered cellular responses. For example, it can modulate the expression of genes involved in cell proliferation and apoptosis, thereby impacting cell survival and growth . Furthermore, its presence in cells can affect metabolic flux, leading to changes in the levels of key metabolites.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules such as DNA, RNA, and proteins, influencing their function. The binding interactions of this compound with enzymes can result in either inhibition or activation, depending on the enzyme’s role in cellular processes. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. Its long-term effects on cellular function can vary depending on the experimental conditions. For instance, prolonged exposure to this compound can lead to cumulative changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, it may exhibit minimal toxicity and can be used to study its biochemical interactions without adverse effects. At higher doses, this compound can induce toxic effects, including oxidative stress and cellular damage. These threshold effects highlight the importance of careful dosage control in experimental studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It can undergo oxidative metabolism, leading to the formation of reactive intermediates that can further interact with cellular components. These metabolic processes can influence the overall metabolic flux and alter the levels of key metabolites in cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, it can localize to various cellular compartments, including the cytoplasm and nucleus. The distribution of this compound can affect its biochemical activity and interactions with cellular components .
Subcellular Localization
This compound exhibits distinct subcellular localization patterns, which can influence its activity and function. It can be targeted to specific cellular compartments through post-translational modifications and targeting signals. For example, this compound may localize to the mitochondria, where it can impact mitochondrial function and energy metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,6,8-Tetraethynylpyrene can be synthesized through various methods, including the Sonogashira coupling reaction, Corey–Fuchs reaction, and oxidative coupling (Eglinton coupling). One common method involves the following steps:
Sonogashira Coupling: This reaction involves the coupling of 1,3,6,8-tetrabromopyrene with trimethylsilylacetylene in the presence of a palladium catalyst ([PdCl2(PPh3)2]), copper iodide (CuI), and triphenylphosphine (PPh3) in a solvent mixture of diisopropylamine and tetrahydrofuran (THF) under nitrogen atmosphere at 60°C for 12 hours.
Deprotection: The trimethylsilyl groups are then removed using a fluoride source such as tetrabutylammonium fluoride (TBAF) to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Sonogashira coupling reactions followed by deprotection steps. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3,6,8-Tetraethynylpyrene undergoes various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.
Reduction: The ethynyl groups can be reduced to form alkenes or alkanes.
Substitution: The ethynyl groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., bromine, chlorine) and organometallic reagents (e.g., Grignard reagents).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield pyrene-1,3,6,8-tetracarboxylic acid, while reduction can yield pyrene-1,3,6,8-tetraalkane.
Scientific Research Applications
1,3,6,8-Tetraethynylpyrene has numerous scientific research applications, including:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its excellent electronic properties.
Materials Science: It is used in the synthesis of conjugated polymers and nanomaterials for various applications, including sensors and transistors.
Biological Applications: It is studied for its potential use in bioimaging and as a fluorescent probe due to its strong fluorescence emission properties.
Industrial Applications: It is used in the development of membranes for seawater desalination and other separation processes.
Comparison with Similar Compounds
1,3,6,8-Tetraethynylpyrene can be compared with other similar compounds, such as:
1,3,6,8-Tetraarylpyrenes: These compounds have aryl groups instead of ethynyl groups and are known for their strong fluorescence emission properties.
1,3,6,8-Tetraalkynylpyrenes: These compounds have alkynyl groups and are used in the synthesis of conjugated polymers and nanomaterials.
The uniqueness of this compound lies in its ethynyl groups, which provide enhanced electronic properties and make it suitable for a wide range of applications in materials science and organic electronics.
Properties
IUPAC Name |
1,3,6,8-tetraethynylpyrene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H10/c1-5-15-13-16(6-2)20-11-12-22-18(8-4)14-17(7-3)21-10-9-19(15)23(20)24(21)22/h1-4,9-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSGRPWUUBFXSMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=C2C=CC3=C(C=C(C4=C3C2=C1C=C4)C#C)C#C)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30469747 | |
Record name | Pyrene, 1,3,6,8-tetraethynyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30469747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
870259-02-2 | |
Record name | Pyrene, 1,3,6,8-tetraethynyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30469747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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